N-(4-HYDROXYPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETAMIDE
CAS No.: 1164535-51-6
Cat. No.: VC7000895
Molecular Formula: C21H18N2O4S
Molecular Weight: 394.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1164535-51-6 |
|---|---|
| Molecular Formula | C21H18N2O4S |
| Molecular Weight | 394.45 |
| IUPAC Name | N-(4-hydroxyphenyl)-2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C21H18N2O4S/c1-14(11-15-5-3-2-4-6-15)12-18-20(26)23(21(27)28-18)13-19(25)22-16-7-9-17(24)10-8-16/h2-12,24H,13H2,1H3,(H,22,25)/b14-11+,18-12- |
| Standard InChI Key | AZOLLTGLXNDVQN-UJUKKVGJSA-N |
| SMILES | CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)O |
Introduction
Structural Analysis and Molecular Characteristics
Molecular Formula and Weight
The compound’s molecular formula is C₂₁H₁₈N₂O₄S, with a molecular weight of 394.45 g/mol. The thiazolidinone ring (a five-membered heterocycle containing sulfur and nitrogen) serves as the central scaffold, flanked by a 4-hydroxyphenyl group and a conjugated enone system. The acetamide side chain enhances solubility and facilitates interactions with biological targets.
IUPAC Name and Stereochemistry
The IUPAC name, N-(4-hydroxyphenyl)-2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, reflects its stereochemical configuration. The (5Z) and (E) designations indicate the geometry of the double bonds within the thiazolidinone and propenylidene groups, respectively, which are critical for maintaining structural rigidity and bioactivity.
Synthesis and Reaction Pathways
Stepwise Synthesis Approach
The synthesis of this compound involves three key steps:
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Formation of the Thiazolidinone Core: Reaction of thiourea derivatives with α-halo ketones in polar solvents (e.g., ethanol or methanol) under acidic or basic catalysis.
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Introduction of the Propenylidene Group: Aldol condensation between the thiazolidinone intermediate and 2-methyl-3-phenylpropenal, facilitated by base catalysts like sodium hydroxide.
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Acetylation of the Hydroxyphenyl Group: Treatment with acetic anhydride or acetyl chloride to form the acetamide moiety.
Catalysts and Solvents
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Solvents: Ethanol and methanol are preferred for their ability to dissolve both polar and nonpolar intermediates.
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Catalysts: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions are employed depending on the reaction step.
Optimization Strategies
Industrial-scale production prioritizes:
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Temperature Control: Maintaining 60–80°C during condensation steps to minimize side reactions.
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Purification Techniques: Column chromatography or recrystallization to achieve >95% purity.
Biological Activities and Mechanisms
Anti-inflammatory Properties
Thiazolidinones inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E₂ (PGE₂) synthesis, thereby attenuating inflammation. The hydroxyphenyl group enhances binding affinity to COX-2’s active site, as demonstrated in molecular docking studies.
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. Its mechanism involves disruption of microbial cell membranes via hydrophobic interactions.
Molecular Targets and Pathways
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PPAR-γ Modulation: Thiazolidinones activate peroxisome proliferator-activated receptor gamma (PPAR-γ), a regulator of glucose metabolism and inflammation.
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NF-κB Inhibition: Suppression of nuclear factor kappa B (NF-κB) signaling reduces pro-inflammatory cytokine production.
Chemical Properties and Reactivity
Stability and Solubility
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Solubility: Moderately soluble in dimethyl sulfoxide (DMSO) and ethanol; poorly soluble in water.
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Stability: Degrades under prolonged UV exposure or in strongly acidic/basic conditions.
Reactivity with Common Reagents
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄ | Quinone derivatives |
| Reduction | NaBH₄ | Alcohol intermediates |
| Substitution | Br₂ | Brominated analogs |
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